7-Bromo-1-heptene
Overview
Description
7-Bromo-1-heptene is a linear halogenated alkene . It is used in synthetic chemistry as an alkylating agent . It is also used as a reagent in the synthesis of ®- (+)-Lasiodiplodin, a macrolide that exhibits potent antileukemic activity against human tumors .
Synthesis Analysis
7-Bromo-1-heptene may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one, and 8-hydroxy-15,15,15-trifluoro-1-pentadece . In the agrochemical industry, 7-Bromo-1-Heptene is used in the production of insecticides, herbicides, and fungicides. It is a key intermediate in the synthesis of various insecticides, such as cypermethrin, which is used to control pests in crops such as cotton, vegetables, and fruits .Molecular Structure Analysis
The molecular formula of 7-Bromo-1-heptene is C7H13Br . The molecular weight is 177.08 . The IUPAC Standard InChI is InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 .Chemical Reactions Analysis
7-Bromo-1-heptene may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one .Physical And Chemical Properties Analysis
7-Bromo-1-heptene has a refractive index of n20/D 1.466 (lit.) . It has a boiling point of 27 °C/1 mmHg (lit.) . The density of 7-Bromo-1-heptene is 1.162 g/mL at 25 °C (lit.) .Scientific Research Applications
Quantum Chemical Study in Bromination Reactions
7-Bromo-1-heptene has been studied in the context of bromination reactions. A study by Miroshnichenko (1998) using the MNDO method focused on the potential energy surface of bromine and 1-heptene reactions, highlighting the role of water and hydrogen bromide associates in these reactions (Miroshnichenko, 1998).
Role in Gold-Catalyzed Cycloisomerization
Brooner, Robertson, and Widenhoefer (2014) explored the gold-catalyzed cycloisomerization involving heptene derivatives, providing insights into the kinetics and mechanism of isomerization and the role of Brønsted acid in these processes (Brooner, Robertson, & Widenhoefer, 2014).
Surface Chemistry and Material Science Applications
Makowski, Zemlyanov, and Ivanisevic (2011) demonstrated the application of 7-bromo-1-heptene in surface chemistry through olefin metathesis reactions on GaN surfaces. This study underscores its utility in modifying surfaces with specific chemical groups, as evidenced by X-ray photoelectron spectroscopy and other analytical methods (Makowski, Zemlyanov, & Ivanisevic, 2011).
Organic Synthesis and Chemical Transformations
Tong et al. (2012) discussed the use of 7-bromo-2-heptenoate in organic synthesis, particularly in creating highly substituted cyclohexane derivatives through S(N)2-conjugate addition reactions. This research highlights its role in facilitating complex organic transformations (Tong et al., 2012).
Hydroformylation Catalysts in Chemical Industry
The hydroformylation of heptene derivatives, including 7-bromo-1-heptene, has been studied by Arhancet, Davis, and Hanson (1991) in the context of supported aqueous-phase catalysts. Their research provides valuable insights for industrial applications in producing aldehydes from olefins (Arhancet, Davis, & Hanson, 1991).
Safety And Hazards
7-Bromo-1-heptene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
properties
IUPAC Name |
7-bromohept-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDYUQVALBGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335314 | |
Record name | 7-Bromo-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-heptene | |
CAS RN |
4117-09-3 | |
Record name | 7-Bromo-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-1-heptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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